Product packaging for Indolelactic acid-d5(Cat. No.:)

Indolelactic acid-d5

Cat. No.: B12420465
M. Wt: 210.24 g/mol
InChI Key: XGILAAMKEQUXLS-SNOLXCFTSA-N
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Description

DL-Indole-3-lactic Acid-d5 is a stable, deuterium-labeled isotopologue of the endogenous microbial metabolite Indole-3-lactic acid (ILA), which is a key tryptophan catabolite. This compound serves as a critical internal standard in mass spectrometry-based metabolomics, enabling precise quantification of ILA in complex biological samples such as serum, tissues, and fecal matter. Research into its non-labeled counterpart has revealed significant biological activities, including anti-inflammatory properties and immunomodulatory effects, primarily mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. Studies indicate that ILA can promote trophoblast cell migration and invasion, suggesting a protective role in placental health and a potential research avenue for understanding preeclampsia. Furthermore, ILA demonstrates a multifaceted role in host-microbe interactions, with evidence showing it can directly inhibit pathogens like Helicobacter pylori, protect gastric mucosa epithelial cells, and alleviate associated inflammation. Its influence also extends to skin health, where it has been shown to suppress biomarkers associated with atopic dermatitis in model systems. As a gut bacteria-derived metabolite, ILA is a compound of high interest for investigating the gut-brain axis, metabolic disorders, and inflammatory conditions, making this deuterated form an essential tool for accurate and reliable research in these fields. The product is strictly for research use in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B12420465 Indolelactic acid-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

210.24 g/mol

IUPAC Name

2-hydroxy-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/i1D,2D,3D,4D,6D

InChI Key

XGILAAMKEQUXLS-SNOLXCFTSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(C(=O)O)O)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for Deuterated Indole Derivatives

General Principles of Stable Isotope Labeling for Indole (B1671886) Compounds

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). This substitution is minimally perturbing to the molecule's fundamental chemical structure and biological activity but provides a distinct mass signature that can be traced and analyzed. nih.gov The primary principle behind its utility is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger C-D bond versus a C-H bond. rsc.org Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.

This effect is particularly valuable in pharmaceutical research. By selectively replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of metabolism can be reduced, which may improve a drug's pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. acs.orgnih.gov Deuterated compounds are also essential as internal standards in quantitative analysis using mass spectrometry, allowing for precise measurement of their non-labeled counterparts in biological samples. acs.org Common methods for introducing deuterium into organic molecules include direct hydrogen-isotope exchange (HIE) reactions, reductive deuteration, and dehalogenative deuteration. acs.org For complex molecules like indoles, HIE is often the most efficient, late-stage method for deuterium incorporation. acs.org

Specific Approaches for Deuteration of Indole-3-lactic Acid and its Precursors

The synthesis of deuterated indole derivatives, including the side chain and the indole ring of compounds like DL-Indole-3-lactic Acid-d5, can be achieved through several strategic approaches. These methods focus on regioselective deuterium incorporation, ensuring the isotope is placed at specific, desired positions on the molecule.

Acid-Catalyzed Hydrogen-Deuterium Exchange Reactions for Indole Ring Deuteration

A practical and straightforward method for deuterating the indole ring involves acid-catalyzed hydrogen-deuterium (H-D) exchange. This approach leverages the reactivity of the indole nucleus under acidic conditions to replace hydrogen atoms with deuterium from an isotopic source.

For 3-substituted indoles, which are direct precursors to DL-Indole-3-lactic Acid, an efficient deuteration can be achieved by treatment with 20 wt % deuterium sulfate (B86663) (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) at temperatures ranging from 60–90 °C. chemrxiv.orgchemrxiv.org This method effectively facilitates H-D exchange on the indole ring. In a study on the synthesis of deuterated auxins, this technique was used to prepare indole-3-acetic acid-d5, a close structural analog of indole-3-lactic acid. The conditions proved effective for various 3-substituted indoles. chemrxiv.org

For indoles that are not substituted at the C3 position, a similar H-D exchange can be accomplished using deuterated acetic acid (CD₃CO₂D) at elevated temperatures, typically around 150 °C. chemrxiv.orgchemrxiv.org Under these conditions, the acidic deuterium of the carboxylic acid readily exchanges with the hydrogen atoms on the indole ring. Metal-free, acid-mediated deuteration with CD₃CO₂D provides selective isotope incorporation at the C3 position. acs.org

The table below summarizes the conditions and outcomes for acid-catalyzed deuteration of various indole compounds.

EntrySubstrateDeuterium Source/CatalystTemperature (°C)Time (h)Avg. D Incorporation (%)
1Indole-3-acetic acid20 wt % D₂SO₄ in CD₃OD602496
2Indole-3-propionic acid20 wt % D₂SO₄ in CD₃OD602497
3L-Tryptophan20 wt % D₂SO₄ in CD₃OD907296
4IndoleCD₃CO₂D15011070
55-MethylindoleCD₃CO₂D15011078

This table is generated based on data presented in the study by Oba et al., which outlines practical methods for deuterating indole compounds. chemrxiv.org

Biosynthetic Incorporation of Deuterium into Indole Scaffolds

The biosynthesis of indole alkaloids originates from the amino acid tryptophan. wikipedia.org Consequently, the enzymatic synthesis of deuterated tryptophan serves as a foundational method for introducing deuterium into indole-containing biomolecules. Enzymes, operating in aqueous media, provide a mild and selective environment for isotopic labeling.

One prominent enzymatic approach utilizes tryptophanase (EC 4.1.99.1). This enzyme catalyzes the coupling reaction between indole derivatives and an amino acid side-chain donor, such as S-methyl-L-cysteine, in a deuterated medium (²H₂O). tandfonline.comtandfonline.com When the reaction is conducted in ²H₂O, the mechanism of the lyase reaction facilitates the incorporation of a deuterium atom at the α-position of the tryptophan side chain with 100% efficiency. tandfonline.com This method has been successfully applied to produce various halogenated L-tryptophan derivatives with specific deuterium labeling, achieving chemical yields between 23% and 51%. tandfonline.comtandfonline.com

Another key enzyme in this field is tryptophan synthase (EC 4.2.1.20), which naturally synthesizes L-tryptophan from indole and L-serine. nih.gov The efficiency of this enzyme can be significantly enhanced through molecular engineering techniques like rational design and directed evolution. By modifying key amino acid residues, researchers have developed mutant versions of tryptophan synthase with improved thermostability and catalytic activity, leading to higher yields of L-tryptophan under optimized reaction conditions. nih.gov This opens avenues for producing deuterated tryptophan biosynthetically by using deuterated precursors in systems with engineered enzymes.

The general biosynthetic pathway for the vast family of terpenoid indole alkaloids starts with tryptamine, the decarboxylation product of tryptophan, which then condenses with the iridoid secologanin. wikipedia.orgbiocyclopedia.com By feeding microorganisms or plant cultures with deuterated tryptophan, it is possible to biosynthetically produce a wide array of complex deuterated indole alkaloids.

Preparation of Alpha-Deuterated Lactic Acid Derivatives Relevant to ILA Structure

The synthesis of the alpha-deuterated lactic acid side chain is a critical step in assembling DL-Indole-3-lactic Acid-d5. Biocatalysis using purified enzymes offers a superior alternative to traditional chemical synthesis, especially for molecules with sensitive functional groups, by enabling highly selective and efficient deuteration. europa.eumdpi.com

A well-established enzymatic method produces enantiopure D- and L-lactic acid-d4 from a deuterated precursor, sodium pyruvate-d3. nih.govnih.gov This transformation is achieved using either D-lactate dehydrogenase (D-LDH) or L-lactate dehydrogenase (L-LDH), allowing for the selective synthesis of the desired stereoisomer. nih.govresearchgate.net The process is designed as a coupled enzymatic system to regenerate the necessary deuterated cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NADH-d1). nih.gov

In this system, formate (B1220265) dehydrogenase (FDH) catalyzes the oxidation of sodium formate-d1 to carbon dioxide. mdpi.comnih.gov This reaction concurrently reduces the oxidized cofactor (NAD+) to its deuterated form (NADH-d1). nih.gov The LDH enzyme then transfers the deuterium from NADH-d1 to pyruvate-d3, yielding the desired lactic acid-d4. nih.gov A significant advantage of this method is that the primary deuterium source is the commercially available sodium formate-d1, eliminating the need for a fully deuterated solvent. nih.gov This cell-free, membrane-enclosed enzymatic catalysis has been successfully scaled to produce multi-gram quantities of enantiopure D- and L-lactic acid-d4 with high deuterium incorporation (e.g., 95-97% D). mdpi.comnih.gov

While enzymatic methods are highly effective, chemical approaches for creating alpha-deuterated α-amino acids have also been developed, which can be conceptually relevant. For instance, a recently developed organophotoredox radical-based strategy allows for the synthesis of diverse, enantioenriched α-deuterated α-amino acids from simple carboxylic acids. nih.gov However, for the specific preparation of deuterated lactic acid, the enzymatic route using LDH and FDH is exceptionally efficient and stereoselective. mdpi.comnih.gov

Methodological Advancements in Deuterium Incorporation Efficiency and Regioselectivity

Recent years have seen significant progress in the development of chemical methods for the direct and site-selective deuteration of the indole ring, offering programmable access to specifically labeled compounds. oduillgroup.comacs.org These advancements are crucial for synthesizing complex molecules like DL-Indole-3-lactic Acid-d5, where precise deuterium placement on the indole scaffold is required.

Transition-metal catalysis is at the forefront of these developments, providing powerful tools for hydrogen isotope exchange (HIE) reactions. researchgate.net Various catalytic systems have been engineered for high regioselectivity:

Palladium (Pd) Catalysis: Directing-group-free palladium catalysis, using reagents like Pd(OAc)₂, allows for HIE at the C2 and C3 positions of the indole ring with deuterated acetic acid (CD₃CO₂D). acs.org By modifying the reaction conditions, it is possible to program the outcome to yield C2-deuterated, C3-deuterated, or C2- and C3-dideuterated indoles. For instance, metal-free, acid-mediated conditions afford selective deuteration at the C3 position only. acs.org

Rhodium (Rh) and Cobalt (Co) Catalysis: A combination of catalysts like [CpRhCl₂]₂ and CpCo(CO)I₂ can effectively catalyze the direct C-H deuteration of indoles in heavy water (D₂O). acs.org This approach often utilizes a removable directing group on the indole nitrogen (N1) to guide the deuteration to specific sites, including C2, C7, and even the less reactive C4 position. researchgate.netacs.org

Iridium (Ir) Catalysis: Iridium-based catalysts have been employed for sequential C-H borylation and deborylative deuteration to selectively install deuterium at the C2 position of L-tryptophan. nih.gov This strategy was developed to overcome challenges with D/H scrambling that can occur under harsh deprotection conditions. nih.gov

Beyond metal catalysis, acid-catalyzed H-D exchange offers a practical and facile method for producing polydeuterated indoles. nih.govacs.org Treating 3-substituted indoles with a strong deuterated acid, such as 20 wt% D₂SO₄ in CD₃OD, can efficiently deuterate all available positions on the indole ring (C2, C4, C5, C6, C7), leading to products like indole-3-acetic acid-d5 with high levels of deuterium incorporation. nih.govacs.org These methods provide a cost-effective route for preparing extensively labeled indole compounds. nih.gov

The following table summarizes the regioselectivity of various advanced deuteration methods for the indole scaffold.

Catalyst SystemDeuterium SourceRegioselectivityKey Features
Pd(OAc)₂ CD₃CO₂DC2 and/or C3Programmable, directing-group-free. acs.org
CpCo(CO)I₂ / [CpRhCl₂]₂ D₂OC2, C3, C4, C7Requires removable N1-directing group. acs.org
Iridium (Ir) Catalysis D₂OC2Via C-H borylation/deborylative deuteration. nih.gov
D₂SO₄ / CD₃OD D₂SO₄ / CD₃ODC2, C4, C5, C6, C7Facile method for polydeuteration. acs.org

These methodological advancements in both efficiency and regioselectivity have greatly expanded the toolkit available for synthesizing specifically labeled indole derivatives, enabling more precise and sophisticated scientific investigations.

Analytical and Bioanalytical Methodologies Utilizing Dl Indole 3 Lactic Acid D5

Role as an Internal Standard in Quantitative Mass Spectrometry-Based Assays

In quantitative mass spectrometry, the primary role of DL-Indole-3-lactic acid-d5 is to serve as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered the gold standard for achieving absolute and accurate quantification. molnar-institute.comnih.gov Internal standards are essential for correcting variations that can occur during sample preparation, injection, chromatographic separation, and detection. cerilliant.com Because DL-Indole-3-lactic acid-d5 has nearly identical physicochemical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. cerilliant.com However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the native analyte by the mass spectrometer. By comparing the signal intensity of the analyte to the known concentration of the spiked internal standard, precise quantification can be achieved, compensating for any sample loss or analytical variability. molnar-institute.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of metabolites in biological samples. tudelft.nl DL-Indole-3-lactic acid-d5 is frequently employed as an internal standard in LC-MS/MS methods designed to quantify tryptophan and its extensive network of metabolites, which are implicated in numerous physiological and pathological processes. tudelft.nlmdpi.com

Researchers have developed comprehensive LC-MS/MS methods to simultaneously measure multiple tryptophan metabolites across the kynurenine (B1673888), serotonin (B10506), and indole (B1671886) pathways in matrices such as human serum, urine, and cell culture supernatants. tudelft.nl In these assays, the use of a suite of stable isotope-labeled internal standards, including deuterated standards for compounds like indole-3-acetic acid and indole-3-lactic acid, is critical for ensuring accuracy. tudelft.nl The high selectivity and sensitivity of LC-MS/MS, particularly in the multiple reaction monitoring (MRM) mode, allow for the precise detection of analytes even at low concentrations in complex samples. mdpi.comunimi.it

The integration of ultra-high performance liquid chromatography (UHPLC) with MS/MS represents a significant advancement in analytical chemistry, offering faster analysis times and improved chromatographic resolution compared to conventional HPLC. molnar-institute.comdntb.gov.ua Several validated UHPLC-MS/MS methods utilize deuterium-labeled internal standards, including those for tryptophan metabolites, for targeted and quantitative analysis in biological fluids like human serum and cerebrospinal fluid (CSF). molnar-institute.comnih.govresearchgate.net

These robust methods allow for the simultaneous quantification of tryptophan and over ten of its key metabolites. molnar-institute.comresearchgate.net The use of DL-Indole-3-lactic acid-d5 and other SIL-IS analogs is integral to these protocols, enabling absolute quantification and rigorous method validation. molnar-institute.com The speed of UHPLC systems significantly increases sample throughput, which is highly beneficial for clinical studies and large-scale metabolomic profiling. diva-portal.orgrsc.org For instance, a method for profiling tryptophan-related metabolites in plant foods also utilized a deuterated tryptophan internal standard (TRP D5) within a UHPLC-MS/MS system to ensure quantification accuracy. unimi.it

Quadrupole time-of-flight mass spectrometry (QTOF MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. researchgate.net This capability is invaluable for the identification and structural characterization of unknown metabolites in complex samples. mdpi.com In the context of indole-containing compounds, LC-QTOF MS has been used to identify metabolites like indole-3-lactic acid, indole-3-acetic acid, and indole-3-carboxaldehyde. researchgate.net

The high mass accuracy of QTOF MS, often with an error of less than 10.0 ppm, allows for the confident determination of the elemental composition of a detected ion. researchgate.net While DL-Indole-3-lactic acid-d5 is primarily a quantitative tool, its known fragmentation pattern can also aid in the characterization of the fragmentation pathways of the unlabeled analyte and other related indole structures during metabolite identification studies. researchgate.netnih.gov Similarly, other HRMS platforms like Quadrupole-Orbitrap mass spectrometers are used for developing quantitative methods for tryptophan metabolites, relying on stable isotope standards to ensure accuracy. diva-portal.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like indole-3-lactic acid, a chemical derivatization step is typically required to increase their volatility and thermal stability for GC analysis. GC-MS has been successfully used to identify various indole-related compounds, such as indole-3-acetic acid and indole-3-aldehyde, in biological samples. researchgate.net The mass spectra obtained from GC-MS provide characteristic fragmentation patterns that serve as a fingerprint for compound identification. researchgate.netresearchgate.net In quantitative GC-MS methods, the use of stable isotope-labeled internal standards like DL-Indole-3-lactic acid-d5 is crucial for correcting for variability in the derivatization process and the chromatographic analysis, thereby ensuring accurate results.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Approaches

Capillary electrophoresis-mass spectrometry (CE-MS) is an analytical technique that separates ions based on their electrophoretic mobility in a capillary. It is particularly well-suited for the analysis of charged and highly polar compounds. Methods have been developed using capillary LC-MS/MS, a similar capillary-based separation technique, for the determination of tryptophan metabolites like kynurenine and kynurenic acid in human plasma. tudelft.nl The principles of using stable isotope-labeled internal standards for quantification are directly applicable to CE-MS. Employing DL-Indole-3-lactic acid-d5 in a CE-MS method would allow for the correction of fluctuations in injection volume and electrophoretic mobility, leading to precise and reliable quantification of its corresponding analyte in various biological matrices.

Comprehensive Method Development and Validation Parameters

The development of a robust and reliable bioanalytical method requires rigorous validation to ensure its performance is suitable for its intended purpose. Methods utilizing DL-Indole-3-lactic acid-d5 as an internal standard are typically validated according to guidelines from regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). molnar-institute.comnih.gov The validation process assesses several key parameters to demonstrate the method's reliability. diva-portal.orgrsc.org

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves are constructed from the peak area ratios of the analyte to the internal standard over a specified concentration range. molnar-institute.comresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. unimi.itresearchgate.net

Precision and Accuracy: Precision measures the closeness of repeated measurements (intra- and inter-day), while accuracy measures the closeness of the determined value to the true value. molnar-institute.comrsc.org

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. tudelft.nl

Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte, which can cause ion suppression or enhancement. The use of a co-eluting SIL-IS like DL-Indole-3-lactic acid-d5 is the most effective way to compensate for matrix effects. tudelft.nl

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The table below summarizes typical validation parameters reported for UHPLC-MS/MS methods developed for the quantification of tryptophan metabolites using stable isotope-labeled internal standards.

Validation ParameterTypical Acceptance Criteria / Reported RangeReference
Linearity (Coefficient of Determination, R²)> 0.99 dntb.gov.uaresearchgate.net
Intra-day Precision (RSD%)< 15% rsc.orgresearchgate.net
Inter-day Precision (RSD%)< 15% rsc.orgresearchgate.net
Accuracy (%)85-115% (93.3–110.1% reported) dntb.gov.uarsc.org
Lower Limit of Quantification (LLOQ)Ranges from 1 to 200 ng/mL for various metabolites rsc.org
RecoveryConsistent and reproducible; often >80% researchgate.net

Assessment of Sensitivity, Linearity, and Dynamic Range

The validation of any quantitative bioanalytical method begins with establishing its performance characteristics, including sensitivity, linearity, and the effective dynamic range. DL-Indole-3-lactic acid-d5 is instrumental in this process, ensuring that the relationship between the analyte's concentration and the instrument's response is accurately modeled.

Sensitivity , defined by the Lower Limit of Quantification (LLOQ), is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For tryptophan metabolites like ILA, LLOQ values in the low micromolar (µM) to nanomolar (nM) range are often required for biological samples. nih.govnih.gov For instance, methods developed for similar indole compounds in biological matrices have achieved LLOQ values between 0.05 and 2 µM. nih.gov

Linearity is assessed by preparing a series of calibration standards spanning a range of concentrations. The response ratio (analyte peak area / ILA-d5 peak area) is plotted against the analyte concentration. A linear regression analysis is performed, and a correlation coefficient (r²) greater than 0.99 is typically required to demonstrate a strong linear relationship. nih.gov

The Dynamic Range is the concentration range from the LLOQ to the Upper Limit of Quantification (ULOQ) over which the method is demonstrated to be linear, precise, and accurate.

Table 1: Representative Linearity and Sensitivity Data for Indole-3-lactic Acid Analysis The following data is representative of typical performance for LC-MS/MS methods analyzing tryptophan metabolites.

ParameterSerumCerebrospinal Fluid (CSF)
Linear Dynamic Range 0.4 - 10 µM0.4 - 7 µM
Correlation Coefficient (r²) ≥ 0.9942≥ 0.9949
Lower Limit of Quantification (LLOQ) 0.4 µM0.4 µM
Limit of Detection (LOD) 0.2 µM0.2 µM
Regression Equation y = mx + cy = mx + c
Data adapted from validation studies of tryptophan metabolites. mdpi.com

Evaluation of Analytical Precision and Accuracy

Precision and accuracy are critical for ensuring the reliability of bioanalytical data. DL-Indole-3-lactic acid-d5 is essential for achieving the high levels of precision and accuracy required by regulatory guidelines.

Precision measures the closeness of repeated measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). It is evaluated at multiple concentration levels (e.g., LLOQ, low, mid, and high quality control samples) both within a single analytical run (intra-day precision) and across different days (inter-day precision). For bioanalytical methods, an RSD ≤15% is generally considered acceptable (≤20% at the LLOQ). mdpi.comunimi.it

Accuracy reflects how close the measured value is to the true value and is expressed as the relative error (RE%). Like precision, it is assessed at various concentration levels. An RE% within ±15% of the nominal value (±20% at the LLOQ) is the standard acceptance criterion. mdpi.comunimi.it

Table 2: Representative Intra- and Inter-Day Precision and Accuracy Data The following data is representative of typical performance for LC-MS/MS methods analyzing tryptophan metabolites using a deuterated internal standard.

Quality Control (QC) LevelConcentration (µM)Intra-Day Precision (RSD%)Intra-Day Accuracy (RE%)Inter-Day Precision (RSD%)Inter-Day Accuracy (RE%)
LLOQ 0.4< 20%± 20%< 20%± 20%
Low QC 1.0< 15%± 15%< 15%± 15%
Mid QC 5.0< 15%± 15%< 15%± 15%
High QC 8.0< 15%± 15%< 15%± 15%
Acceptance criteria based on FDA guidelines and adapted from published validation data. mdpi.comunimi.it

Mitigation and Assessment of Matrix Effects in Complex Biological Samples

Biological samples such as plasma, serum, and urine are complex mixtures containing proteins, salts, lipids, and other endogenous molecules. nih.gov These components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can severely compromise the accuracy and precision of a method. nih.gov

The use of a co-eluting, stable isotope-labeled internal standard like DL-Indole-3-lactic acid-d5 is the most effective strategy to compensate for matrix effects. nih.gov Because ILA-d5 has nearly identical chromatographic and ionization behavior to the unlabeled ILA, it experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by the matrix is effectively normalized, ensuring accurate results. nih.gov

Matrix effects are formally assessed during method validation by comparing the response of an analyte in a post-extraction spiked sample with its response in a neat solution at the same concentration. The use of advanced sample preparation techniques, such as Microextraction by Packed Sorbent (MEPS), can also significantly reduce the presence of interfering compounds like cholesterol, thereby minimizing matrix effects when compared to simpler methods like liquid-liquid extraction (LLE). mdpi.com

Stability Studies of Deuterated Analogs in Analytical Solutions

While SIL-ISs are considered the gold standard, it is crucial to verify their stability throughout the analytical process. This includes assessing stability in stock solutions, in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage), and in the final processed sample.

A particular concern for deuterium-labeled standards is the potential for isotopic exchange, or "back-exchange," where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix. nih.gov This can be more prevalent when deuterium labels are on exchangeable sites (like hydroxyl or amine groups) or when exposed to acidic or basic conditions. researchgate.net For example, the loss of deuterium labels has been reported for d5-labeled 5-hydroxyindole-3-acetic acid when reconstituted in hydrochloric acid. researchgate.net Therefore, stability studies must confirm that the isotopic purity of DL-Indole-3-lactic acid-d5 is maintained and that it does not convert to the unlabeled analyte, which would interfere with quantification. These studies ensure that the integrity of the internal standard is preserved from sample collection through to final analysis.

Advanced Sample Preparation Techniques for Bioanalytical Applications

Effective sample preparation is paramount for removing interferences and concentrating the analyte of interest from the biological matrix prior to LC-MS/MS analysis. nih.govmdpi.com

Microextraction by Packed Sorbent (MEPS) for Indolic Compound Extraction

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of solid-phase extraction that utilizes a small amount of sorbent (1-4 mg) packed directly into a syringe. mdpi.com This technique is well-suited for the extraction of tryptophan metabolites from small sample volumes (as low as 10 µL) of serum, plasma, and cerebrospinal fluid. mdpi.com For indolic compounds like ILA, a reversed-phase sorbent such as C8 or C18 is typically used.

The MEPS procedure involves a few simple steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water.

Sample Loading: The biological sample is drawn through the sorbent bed multiple times to ensure efficient binding of the analytes.

Washing: The sorbent is washed with a weak solvent to remove salts and other polar interferences.

Elution: The retained analytes are eluted with a small volume of a strong organic solvent.

MEPS offers significant advantages, including reduced solvent and sample consumption, faster processing times, and a significant reduction in matrix effects compared to other techniques like LLE. mdpi.com

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used and robust technique for sample cleanup and concentration. nih.govresearchgate.net It is highly effective for preparing samples for the analysis of indolic compounds. The choice of sorbent is critical and is based on the physicochemical properties of the analyte and the matrix.

For acidic indolic compounds like ILA, reversed-phase SPE using C18 cartridges is a common approach. nih.gov Polymeric sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balance), are also highly effective as they provide excellent retention for a broad range of compounds and are stable across a wide pH range. researchgate.net

A typical SPE protocol for extracting ILA from a biological fluid involves:

Conditioning: The cartridge is activated with methanol (B129727) and then equilibrated with acidified water (e.g., containing formic acid). nih.gov

Loading: The pre-treated sample (often acidified to ensure the analyte is in a neutral form) is loaded onto the cartridge. nih.gov

Washing: Interferences are removed by washing the cartridge with a weak solvent (e.g., acidified water or a low-percentage organic solvent mixture). researchgate.net

Elution: The purified analyte is eluted from the cartridge using an appropriate organic solvent like methanol or acetonitrile. nih.gov

Derivatization Strategies for Enhanced Chromatographic Resolution and Detection (e.g., Silylation)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small molecules. However, compounds like indole-3-lactic acid are not sufficiently volatile for direct GC analysis due to the presence of polar functional groups (a carboxylic acid and a hydroxyl group). Therefore, a derivatization step is necessary to increase their volatility. Silylation is a common and effective derivatization technique for this purpose, involving the replacement of active hydrogens in the functional groups with a trimethylsilyl (B98337) (TMS) group.

The most common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction with indole-3-lactic acid results in the formation of a tris-trimethylsilyl derivative, where the hydrogen of the carboxylic acid, the hydroxyl group, and the indole nitrogen are all replaced by TMS groups. This derivatization significantly increases the volatility and thermal stability of the compound, making it amenable to GC-MS analysis.

A study on the determination of tryptophan metabolites, including indole-3-lactic acid, in biological fluids utilized a silylation approach prior to GC-MS analysis. mdpi.comsemanticscholar.org This methodology allows for the sensitive and selective quantification of various indole-containing acids. When using DL-Indole-3-lactic acid-d5 as an internal standard, it undergoes the same derivatization process as the endogenous analyte. The resulting silylated DL-Indole-3-lactic acid-d5 will have a distinct mass-to-charge ratio (m/z) due to the presence of the five deuterium atoms, allowing for its differentiation from the non-labeled compound by the mass spectrometer.

The chemical structure and properties of the silylated derivative of indole-3-lactic acid are well-documented. The tris-TMS derivative has a molecular formula of C₁₉H₃₃NO₃Si₃ and a molecular weight of 407.7267 g/mol . nist.gov

Table 1: Silylation of DL-Indole-3-lactic Acid-d5 for GC-MS Analysis

ParameterDescription
Analyte DL-Indole-3-lactic Acid-d5
Derivatization Technique Silylation
Common Silylating Agents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Reaction Replacement of active hydrogens on the carboxylic acid, hydroxyl, and indole N-H groups with trimethylsilyl (TMS) groups.
Purpose To increase volatility and thermal stability for Gas Chromatography (GC) analysis.
Resulting Derivative Tris-trimethylsilyl-DL-Indole-3-lactic Acid-d5
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for verifying the isotopic enrichment of labeled compounds. For DL-Indole-3-lactic acid-d5, both proton (¹H NMR) and deuterium (²H or D-NMR) NMR spectroscopy can be employed to confirm the positions and extent of deuterium incorporation.

In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen atoms have been replaced by deuterium will be absent or significantly reduced in intensity. For DL-Indole-3-lactic acid-d5, where the deuterium atoms are located on the indole ring, the aromatic region of the ¹H NMR spectrum would show a lack of signals corresponding to these positions when compared to the spectrum of the non-labeled compound. A study on the synthesis of deuterated auxins, such as indole-3-acetic acid-d5, demonstrated the use of ¹H NMR to monitor the progress of the hydrogen-deuterium exchange reaction. nih.gov The disappearance of proton signals from the indole ring confirmed the successful incorporation of deuterium. nih.gov

Deuterium NMR (D-NMR) offers a direct method for observing the deuterium nuclei. This technique is particularly useful for highly enriched compounds. sigmaaldrich.com The D-NMR spectrum of DL-Indole-3-lactic acid-d5 would show signals corresponding to the deuterium atoms on the indole ring, providing direct evidence of their presence and allowing for the determination of the isotopic purity. The chemical shifts in a D-NMR spectrum are identical to those in a ¹H NMR spectrum, but the signals are typically broader. sigmaaldrich.com

Table 2: NMR Spectroscopic Analysis of DL-Indole-3-lactic Acid-d5

Spectroscopic TechniquePurposeExpected Observations
Proton (¹H) NMR To confirm the absence of protons at the labeled positions.Significant reduction or absence of signals in the aromatic region corresponding to the indole ring protons.
Deuterium (²H or D) NMR To directly detect the presence and location of deuterium atoms.Signals will be present in the aromatic region, confirming the incorporation of deuterium on the indole ring.
Carbon-13 (¹³C) NMR To observe the effect of deuterium substitution on the carbon signals.The carbon signals of the deuterated indole ring may show splitting (due to C-D coupling) and a slight upfield shift.

By combining these analytical methodologies, researchers can confidently use DL-Indole-3-lactic acid-d5 as an internal standard for accurate and precise quantification of its endogenous counterpart in various biological matrices.

Applications of Dl Indole 3 Lactic Acid D5 in Metabolic Pathway Research and Biological Systems

Elucidation of Tryptophan Catabolism and Indole (B1671886) Pathway Dynamics

The catabolism of the essential amino acid tryptophan is a multifaceted process that generates a variety of biologically active compounds. ILA-d5 is employed as a tracer to map these pathways and understand their regulation.

Indole-3-lactic acid (ILA) has been identified as a significant metabolite in the microbial breakdown of tryptophan. nih.govasm.orgasm.orgnih.govmdpi.comnih.govnih.govacs.orgresearchgate.netnih.gov Numerous studies have demonstrated that various bacterial species, particularly those belonging to the genus Bifidobacterium and Lactiplantibacillus, are capable of producing ILA from tryptophan. nih.govasm.orgasm.orgmdpi.com For instance, an analysis of 51 strains of Bifidobacterium revealed that all were capable of accumulating ILA in their culture broth. asm.org The use of isotopically labeled tryptophan in such studies, followed by detection of labeled ILA, confirms its origin and establishes it as a key product of tryptophan metabolism by the gut microbiota. Research has shown that ILA is the primary tryptophan metabolite produced by bifidobacteria. nih.gov

Table 1: Production of Indole-3-lactic Acid by Various Bacterial Species

Bacterial Species Tryptophan Metabolite Produced Reference
Bifidobacterium spp. (51 strains) Indole-3-lactic acid asm.orgasm.org
Lactiplantibacillus plantarum DPUL-S164 Indole-3-lactic acid nih.gov
Bifidobacterium longum subsp. infantis Indole-3-lactic acid nih.govnih.gov

The primary route for the microbial synthesis of ILA from tryptophan is the indole-3-pyruvic acid (IPyA) pathway. nih.govnih.gov In this pathway, tryptophan is first converted to IPyA through the action of an aminotransferase. nih.gov Subsequently, IPyA is reduced to ILA. nih.gov IPyA is an unstable compound and can be non-enzymatically converted to other molecules, making its direct measurement challenging. nih.govnih.gov However, the presence and accumulation of ILA are often used as a proxy for the activity of the IPyA pathway. nih.gov Studies in the fungus Neurospora crassa have shown that deletion of the gene responsible for converting IPyA to indole-3-acetaldehyde leads to an accumulation of ILA, providing strong evidence for IPyA being the direct precursor. nih.govnih.gov

ILA is not only an end-product of tryptophan metabolism but also serves as a critical intermediate in the formation of other significant indolic compounds. The use of DL-Indole-3-lactic Acid-d5 allows researchers to trace the metabolic fate of ILA and its conversion into these other molecules.

Research has demonstrated that ILA can be a precursor for the synthesis of indole-3-propionic acid (IPA), a potent neuroprotective antioxidant. nih.govnih.govgoogle.com Certain gut microbes, such as Clostridium sporogenes, possess the enzymatic machinery to convert ILA to IPA. nih.gov This conversion is a key step in the reductive pathway of tryptophan metabolism. nih.gov Studies using fecal microbiota cultures have shown that the addition of ILA leads to the production of IPA, confirming this metabolic link. nih.govresearchgate.net This cross-feeding mechanism, where one bacterial species produces ILA and another utilizes it to produce IPA, highlights the intricate metabolic interactions within the gut microbiome. nih.govnih.gov

Indole-3-acetic acid (IAA), a well-known phytohormone and signaling molecule in host-microbe interactions, can also be produced through pathways involving ILA. nih.govnih.govwikipedia.orgresearchgate.net The indole-3-pyruvic acid pathway is a major route for IAA biosynthesis in many microorganisms. nih.govnih.govresearchgate.netscience.gov In this pathway, IPyA, the precursor to ILA, can also be decarboxylated to indole-3-acetaldehyde, which is then oxidized to form IAA. nih.govresearchgate.net Therefore, ILA and IAA share a common precursor in IPyA. The relative production of ILA versus IAA can depend on the specific enzymatic capabilities of the microorganisms present and the prevailing environmental conditions. nih.gov Some studies have detected ILA as an intermediate in cultures producing IAA, suggesting a dynamic relationship between these two indole derivatives. nih.gov

Role as an Intermediate in the Biosynthesis of Other Indolic Compounds

Understanding Microbial Metabolism of Indole Derivatives

The use of DL-Indole-3-lactic Acid-d5 is invaluable for dissecting the complex metabolic activities of the gut microbiota. By introducing ILA-d5 into in vitro gut models or administering it to animal models, researchers can track the appearance of the deuterium (B1214612) label in other indole derivatives. This approach provides direct evidence of microbial biotransformation and helps to identify the bacterial species and enzymatic pathways responsible for these conversions. nih.govnih.gov Such studies have revealed that the metabolism of tryptophan is a community effort, with different microbes specializing in different steps of the metabolic cascade. nih.govnih.gov For example, Lactobacillus species are proficient producers of ILA, which can then be utilized by Clostridium species to generate IPA. nih.gov This understanding of microbial cross-feeding is crucial for developing strategies to modulate the gut microbiome and its production of health-associated metabolites.

Table 2: Mentioned Compounds

Compound Name Abbreviation
DL-Indole-3-lactic Acid-d5 ILA-d5
Indole-3-lactic acid ILA
Tryptophan
Indole-3-pyruvic acid IPyA
Indole-3-propionic acid IPA
Indole-3-acetic acid IAA

Production of ILA by Specific Bacterial Genera (e.g., Lactiplantibacillus, Bifidobacterium)

Several bacterial genera within the human gut are known producers of ILA from tryptophan. The use of DL-Indole-3-lactic Acid-d5 as an internal standard allows for the precise quantification of ILA produced by these bacteria in culture and in vivo.

Lactiplantibacillus : Strains of this genus are recognized for their ability to produce ILA. Studies have shown that specific Lactiplantibacillus strains, such as L. plantarum, can generate significant amounts of ILA. For instance, Lactiplantibacillus plantarum ZJ316 was found to produce ILA at a concentration of 43.14 µg/mL. mdpi.com In one study, ILA-producing capabilities were observed in 55.17% of the Lactiplantibacillus strains tested, with production levels ranging from 12.22 ng/mL to 101.86 ng/mL.

Bifidobacterium : This genus is a prominent producer of ILA, and for many strains, ILA is the sole tryptophan metabolite detected in their culture supernatants. tandfonline.comnih.gov Species commonly found in the infant gut, such as Bifidobacterium longum subsp. longum, Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum, are particularly high producers of ILA. mdpi.comnih.gov The production levels can be substantial; for example, B. longum subsp. infantis has been reported to produce ILA in concentrations ranging from 22.17 to 33.12 mg/L. mdpi.com This high level of production by infant-type bifidobacteria suggests a specific role for ILA in host-microbial interactions during early life. nih.gov

Table 1: Indole-3-lactic Acid (ILA) Production by Select Bacterial Genera

Bacterial Genus Species/Strain Example Reported ILA Production Levels
Lactiplantibacillus L. plantarum ZJ316 43.14 µg/mL
Bifidobacterium B. longum subsp. infantis 22.17–33.12 mg/L
Bifidobacterium General (infant-type strains) Higher levels compared to other species

Fungal Biosynthesis of Indole-3-lactic Acid (Saccharomyces cerevisiae, Neurospora crassa)

Fungi also contribute to the pool of indole derivatives through tryptophan metabolism.

Saccharomyces cerevisiae : This yeast is known to metabolize tryptophan through various pathways, leading to the production of compounds like indole-3-acetic acid (IAA) and metabolites of the kynurenine (B1673888) pathway. mdpi.comnih.gov While S. cerevisiae actively metabolizes tryptophan, its specific production of Indole-3-lactic acid is not as clearly documented as its production of other indole derivatives. nih.govnih.gov

Neurospora crassa : This filamentous fungus produces ILA as a key intermediate in the indole-3-pyruvic acid (IPA) pathway. osti.gov In this pathway, the precursor tryptophan is converted to the unstable compound indole-3-pyruvic acid, which can then be converted to ILA. osti.gov Studies have shown that deleting the gene responsible for the next step in the pathway (encoding indole-3-pyruvate decarboxylase) results in a significant accumulation of ILA in the culture medium, confirming its role as a central metabolite in this fungus's tryptophan metabolism. osti.gov

Microbial Cross-Feeding Mechanisms Involving ILA

ILA produced by one microbial species can be utilized by another in a process known as cross-feeding. This metabolic interplay increases the diversity of indole compounds in the gut. A notable example involves ILA acting as a precursor for indole-3-propionic acid (IPA), a metabolite produced by a narrower range of bacteria, primarily from the genus Clostridium.

Research has demonstrated that ILA produced by Lactobacillus can stimulate other bacteria to synthesize different indole derivatives. researchgate.net A specific cross-feeding mechanism has been identified between Lachnospira eligens, which produces ILA from tryptophan, and Enterocloster aldenensis, which cannot produce ILA itself but can convert the ILA supplied by L. eligens into IPA. This highlights a cooperative metabolic network where the presence of an ILA producer can enable the production of other important microbial metabolites by different members of the gut community.

Host-Microbe Co-Metabolism Studies Utilizing Stable Isotope Tracers

DL-Indole-3-lactic Acid-d5 is a crucial tool for dissecting host-microbe co-metabolism. As a stable isotope-labeled tracer, it allows researchers to track the journey of microbially produced ILA within the host. medchemexpress.com In a typical in vivo tracing study, the labeled compound is administered to a host, and its appearance and conversion can be monitored in various tissues and biofluids like blood and urine. biorxiv.org

This methodology enables scientists to answer key questions about the fate of gut-derived ILA:

Absorption and Distribution : By measuring the levels of DL-Indole-3-lactic Acid-d5 in the bloodstream and different organs, researchers can determine the extent to which ILA is absorbed from the gut and where it travels in the body.

Host Metabolism : The appearance of labeled downstream metabolites in host samples would indicate that the host's own enzymes are modifying the microbially produced ILA. researchgate.net

Excretion : Tracing the labeled compound to urine and feces helps to understand its clearance rate from the body.

Such studies provide direct evidence of the metabolic connection between the gut microbiota and host physiology, clarifying how microbial metabolites like ILA can influence host biological processes. mdpi.commdpi.com

Targeted Metabolomics for Pathway Profiling

In the field of metabolomics, which involves the comprehensive measurement of all small molecules in a biological sample, DL-Indole-3-lactic Acid-d5 serves as an indispensable internal standard for targeted analysis. medchemexpress.com Targeted metabolomics focuses on quantifying a specific, predefined set of metabolites with high accuracy and precision.

When analyzing the concentration of ILA in complex samples such as feces, serum, or cell cultures, a known amount of DL-Indole-3-lactic Acid-d5 is added to each sample before analysis by liquid chromatography-mass spectrometry (LC-MS). mdpi.com Because the deuterated standard is chemically identical to the natural compound but has a higher mass, it can be distinguished by the mass spectrometer. It behaves identically during sample extraction and ionization, allowing it to correct for any sample loss or variation in instrument response. This ensures that the final calculated concentration of the naturally occurring ILA is highly accurate.

This approach has been used in studies to:

Differentiate bacterial strains based on their unique metabolic profiles of indole derivatives.

Identify abnormal levels of ILA in patients with diseases like colorectal cancer, linking microbial metabolism to human health conditions. nih.govnih.gov

The use of DL-Indole-3-lactic Acid-d5 in targeted metabolomics provides the quantitative rigor needed to profile metabolic pathways accurately and identify potential biomarkers of disease. researchgate.net

Investigation of Dl Indole 3 Lactic Acid S Biological Functions and Molecular Mechanisms Cellular and in Vitro Research

Modulation of Cellular Signaling Pathways (Non-Clinical)

DL-Indole-3-lactic acid-d5 actively modulates several key cellular signaling pathways, influencing neuronal development and function through its interaction with specific receptors and downstream molecules.

DL-Indole-3-lactic acid is an identified ligand and agonist of the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov AhR is a ligand-activated transcription factor that plays a critical role in regulating physiological processes, including immune responses and cellular differentiation. nih.govnih.gov Upon binding, the ILA-AhR complex translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This complex then binds to specific DNA sequences, modulating the expression of target genes. nih.gov This agonistic activity is a foundational mechanism for many of ILA's biological effects, including its influence on neuronal differentiation and its anti-inflammatory properties. mdpi.comnih.gov For instance, in PC12 cells, the neurite outgrowth stimulated by ILA was found to be mediated in an AhR-dependent manner. nih.govnih.gov

In vitro studies using the rat pheochromocytoma cell line, PC12, a common model for neuronal differentiation, have demonstrated that ILA significantly enhances Nerve Growth Factor (NGF)-induced neurite outgrowth. nih.gov This effect was observed to be dose-dependent, with the most prominent activity noted at a concentration of 100 nM. nih.govresearchgate.net The compound potentiates the differentiation effects of NGF, leading to a greater percentage of cells developing neurites and increased neurite length. mdpi.comresearchgate.net This suggests a role for this tryptophan metabolite in promoting neuronal development and maturation processes. nih.govresearchgate.net

Table 1: Effect of DL-Indole-3-lactic Acid on NGF-Induced Neurite Outgrowth in PC12 Cells
ParameterModel SystemTreatmentKey ObservationReference
Neurite Outgrowth EnhancementPC12 CellsILA (1 nM - 1 µM) + NGF (25 ng/mL)Substantially enhanced NGF-induced neurite outgrowth in a dose-dependent manner. nih.govresearchgate.net
Optimal ConcentrationPC12 CellsILA (100 nM) + NGF (25 ng/mL)The most prominent effect on neurite outgrowth was observed at 100 nM. researchgate.netmdpi.com
MechanismPC12 CellsILA (100 nM) + AhR AntagonistNeurite outgrowth was evoked in an AhR-mediated manner. nih.govnih.gov

The potentiation of NGF-induced neuronal differentiation by ILA is linked to its ability to regulate specific intracellular signaling molecules. nih.gov In PC12 cells, treatment with ILA led to significant increases in the phosphorylation and expression of the Tropomyosin receptor kinase A (TrkA), the primary receptor for NGF. nih.govmdpi.com Downstream of TrkA, ILA also increased the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the cAMP response element-binding protein (CREB). nih.govresearchgate.net These findings indicate that ILA enhances NGF-induced neuronal differentiation by amplifying the Ras/ERK signaling pathway, a critical cascade for neuronal survival and plasticity. nih.govmdpi.com

Table 2: Regulation of Intracellular Signaling Molecules by DL-Indole-3-lactic Acid in PC12 Cells
Signaling MoleculeEffect ObservedModel SystemImplicated PathwayReference
TrkA ReceptorIncreased Expression/PhosphorylationNGF-treated PC12 cellsRas/ERK Pathway nih.govmdpi.com
ERK1/2Increased PhosphorylationNGF-treated PC12 cellsRas/ERK Pathway nih.govresearchgate.net
CREBIncreased PhosphorylationNGF-treated PC12 cellsRas/ERK Pathway nih.govmdpi.com

Role in Inflammatory Responses (Non-Clinical, in vitro models)

ILA demonstrates significant anti-inflammatory properties in various in vitro models, primarily through the inhibition of pro-inflammatory cytokine production. mdpi.com

In models using human intestinal epithelial cells, ILA has been shown to be a potent inhibitor of inflammatory cytokine production. nih.govlatrobe.edu.au Specifically, it significantly attenuates the increased production of Interleukin-8 (IL-8), a key pro-inflammatory chemokine, that is induced by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and lipopolysaccharide (LPS). nih.govnih.govescholarship.org This anti-inflammatory action is mediated, at least in part, through its interaction with the Aryl Hydrocarbon Receptor, preventing the transcription of the IL-8 gene. nih.govresearchgate.net

Antioxidant Properties and Cellular Protective Effects (Non-Clinical)

Beyond its role in signaling and inflammation, ILA is recognized for its antioxidant and cytoprotective capabilities. mdpi.commdpi.com It functions as a free-radical scavenger and enhances cellular defense mechanisms against oxidative stress. mdpi.com Research shows that ILA can protect intestinal epithelial cells from damage caused by ischemia/reperfusion by alleviating oxidative stress. nih.govnih.gov This protective effect is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov ILA treatment increases the expression of Nrf2-targeted antioxidant genes, including superoxide (B77818) dismutase 2 (SOD2) and glutathione (B108866) peroxidase 2 (GPX2). nih.govlatrobe.edu.auescholarship.org Furthermore, ILA has been found to inhibit doxorubicin-induced ferroptosis, a form of iron-dependent cell death, by activating the AhR/Nrf2 signaling pathway. researchgate.net

Anti-pathogenic Properties and Microbial Inhibition (Non-Clinical)

DL-Indole-3-lactic acid (ILA), a metabolite produced from tryptophan by various gut bacteria, has demonstrated notable anti-pathogenic and microbial-inhibiting properties in non-clinical, in vitro studies. Research highlights its potential to act as a regulator of microbial communities by directly inhibiting the growth of various harmful bacteria. nih.gov

Purified ILA has been shown to effectively inhibit a range of foodborne pathogens. nih.gov Its antibacterial activity has been observed against species such as Salmonella spp., Staphylococcus spp., Escherichia coli, and Listeria monocytogenes. nih.gov Studies have quantified this inhibitory action by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

The efficacy of ILA's inhibitory activity varies among different pathogenic species. For instance, ILA demonstrated stronger inhibition against Staphylococcus species compared to Salmonella. nih.gov The MIC for the most sensitive Staphylococcus species, specifically S. warneri and S. simulans, was found to be 0.40 mg/mL. nih.gov For Salmonella, the most sensitive strain tested, S. paratyphi-A, had an MIC of 0.80 mg/mL. nih.gov The MICs for other pathogens were determined to be 1.6 mg/mL for E. coli, and 3.2 mg/mL for both Pseudomonas aeruginosa and Listeria monocytogenes. nih.gov

Beyond direct inhibition, ILA influences the broader composition of microbial environments. In an in vitro model simulating the human gut microbiota, intervention with ILA led to a significant decrease in the relative abundance of the phylum Proteobacteria by 14.36%. nih.gov This phylum includes a wide variety of pathogenic bacteria. At the genus level, the relative abundance of Escherichia was also observed to decrease. nih.gov Concurrently, ILA promoted the growth of beneficial bacteria, such as those from the genera Bifidobacterium and Faecalibacterium, underscoring its role in modulating the gut microbiota. nih.gov

The following table summarizes the antibacterial activity of DL-Indole-3-lactic acid against various pathogens as determined in in-vitro studies.

PathogenInhibition Zone Diameter (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Salmonella spp. 10.89 - 13.170.80 (for S. paratyphi-A)
Staphylococcus spp. 11.46 - 20.750.40 (for S. warneri & S. simulans)
Escherichia coli Not Reported1.6
Pseudomonas aeruginosa Not Reported3.2
Micrococcus luteus Not Reported0.4
Listeria monocytogenes Not Reported3.2

Future Directions and Emerging Research Avenues for Dl Indole 3 Lactic Acid D5

Development of Novel Deuteration Strategies for Complex Indole-Based Metabolites

The synthesis of ILA-d5 and other deuterated indole-based metabolites is foundational to their application in research. Future advancements in this area are focused on creating more efficient, selective, and scalable deuteration methods. acs.orgoduillgroup.com Traditional strategies often require harsh conditions or multi-step processes, which can be costly and time-consuming. oduillgroup.com

Emerging research is exploring innovative catalytic systems to achieve programmable and regioselective deuteration. acs.org For instance, recent developments include palladium-catalyzed hydrogen-isotope exchange which allows for the selective incorporation of deuterium (B1214612) at specific positions on the indole (B1671886) ring under mild conditions. acs.org Another approach involves transition-metal-catalyzed systems that use heavy water (D₂O) as the deuterium source for direct C-H deuteration of the indole scaffold. researchgate.net These methods offer the potential for more controlled and versatile labeling patterns, which is critical for detailed metabolic fate studies.

Key areas of development in deuteration strategies are summarized below:

Regiodivergent Methodologies : Techniques that allow for selective deuterium incorporation at different positions (e.g., C2, C3, or both) on the indole ring by slightly modifying reaction conditions. acs.org

Transition-Metal Catalysis : The use of catalysts like rhodium, cobalt, or palladium to facilitate H/D exchange with high efficiency and selectivity. researchgate.net

Acid-Catalyzed Exchange : Facile and practical protocols using deuterated acids, such as D₂SO₄, for the synthesis of polydeuterated indoles, enabling large-scale and cost-effective production. acs.orgresearchgate.net

Complexity-to-Diversity (Ctd) Strategies : Advanced synthetic approaches that use complex natural products as starting points to generate diverse, labeled analogues. nih.govresearchgate.net

These advancements will not only simplify the synthesis of ILA-d5 but also enable the creation of a broader library of deuterated indole metabolites, each tailored for specific research questions in metabolic analysis.

Integration of DL-Indole-3-lactic Acid-d5 into Advanced Multi-Omics Workflows for Comprehensive Biological Understanding

The true power of ILA-d5 will be realized through its integration into multi-omics workflows, which combine data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of biological systems. In this context, ILA-d5 serves as a crucial anchor for the metabolomics data, ensuring the quantitative accuracy needed to draw meaningful correlations with other omics layers.

In a typical multi-omics study, ILA-d5 would be used as an internal standard to precisely quantify the endogenous levels of Indole-3-lactic acid (ILA). This quantitative data can then be correlated with:

Genomic Data : To identify genetic variants (e.g., in enzymes involved in tryptophan metabolism) that influence ILA levels.

Transcriptomic Data (RNA-seq) : To link changes in gene expression (e.g., of microbial or host enzymes) with fluctuations in ILA production. tandfonline.com

Proteomic Data : To correlate the abundance of specific proteins with ILA concentrations, potentially revealing new enzymatic pathways or regulatory mechanisms.

The integration of robust, quantitative metabolomics—enabled by standards like ILA-d5—is essential for constructing accurate systems-level models. nih.gov Automated and integrated workflows are being developed to streamline the complex process of sample preparation, data acquisition, and analysis across different omics platforms, which will further enhance the utility of labeled standards. youtube.comresearchgate.net

Expansion of Applications in Quantitative Systems Biology and Metabolic Flux Analysis

Beyond simple quantification, ILA-d5 is an ideal tracer for metabolic flux analysis, a powerful technique used to measure the rates of metabolic reactions within a biological system. By introducing a deuterated precursor (like d5-tryptophan) and using ILA-d5 as a standard, researchers can track the movement of the deuterium atoms through the tryptophan metabolic network.

This approach allows for the elucidation of:

Pathway Dynamics : Determining the relative activity of different metabolic pathways that produce ILA.

Metabolic Rates : Quantifying the rate of ILA synthesis and turnover under various physiological or pathological conditions.

Host-Microbiota Interactions : Differentiating between ILA produced by the host and that produced by the gut microbiota, which is a critical aspect of understanding the gut-brain axis and immune modulation. nih.gov

The precise quantification afforded by ILA-d5 is critical for building predictive mathematical models of metabolic networks, a cornerstone of quantitative systems biology. These models can help to understand how perturbations, such as disease or therapeutic intervention, affect metabolic homeostasis.

Exploration of Indole-3-lactic Acid-d5 in Complex Biological Matrices beyond Standard Biofluids

While much of current metabolomics focuses on easily accessible biofluids like plasma and urine, the biological activity of metabolites like ILA often occurs within specific tissues or complex environments. Future research will increasingly use ILA-d5 to enable accurate quantification in these challenging matrices.

Examples of such matrices include:

Gut Microbiota and Fecal Samples : Accurately measuring ILA in fecal samples is crucial for studying the metabolic output of the gut microbiome and its impact on host health. mdpi.comnih.gov ILA-d5 is essential for correcting for matrix effects and extraction inefficiencies inherent in these samples.

Tissue Homogenates : Quantifying ILA in specific tissues (e.g., intestinal, liver, or brain tissue) can provide insights into local metabolic processes and signaling roles that are not apparent from blood measurements alone. frontiersin.org

In Vitro Culture Systems : In studies involving cell cultures, organoids, or microbial fermentation, ILA-d5 allows for precise measurement of ILA production and consumption, helping to dissect cellular and microbial metabolism. mdpi.comresearchgate.net

The use of ILA-d5 in these complex environments will provide a more granular understanding of ILA's role in localized biological processes, such as immune regulation at the gut barrier or neurotransmitter modulation in the brain. nih.govnih.gov

Computational Modeling and In Silico Studies of ILA Metabolism and Interactions

Computational approaches are becoming indispensable for interpreting complex biological data and generating new hypotheses. In the context of ILA, in silico studies can complement experimental work that relies on ILA-d5.

Future research avenues in this area include:

Metabolic Pathway Reconstruction : Using genomic and metabolomic data to build computational models of tryptophan metabolism in different organisms or cell types. nih.gov

Protein-Ligand Docking : Simulating the interaction of ILA with potential protein targets, such as the Aryl Hydrocarbon Receptor (AhR), to predict binding affinities and functional consequences. nih.govnih.gov This can help to identify new receptors and signaling pathways for ILA.

Predictive Modeling : Developing models that can predict how ILA levels will change in response to genetic or environmental perturbations. For example, recent studies have used computational algorithms to analyze how ILA levels relate to tumor malignancy and metabolic reprogramming in cancer. researchgate.net

Data generated using ILA-d5 provides the high-quality quantitative measurements necessary to validate and refine these computational models, creating a powerful synergistic loop between wet-lab experimentation and in silico analysis. nih.gov

Q & A

Q. What is the synthetic pathway for DL-Indole-3-lactic Acid-d5, and how is its deuteration confirmed?

DL-Indole-3-lactic Acid-d5 is synthesized via esterification of the parent compound followed by deuterium exchange. The methyl ester intermediate (DL-Indole-3-lactic Acid Methyl Ester-d5) is hydrolyzed under controlled acidic conditions to yield the deuterated acid. Characterization involves NMR to confirm deuterium incorporation at specific positions (e.g., indole ring and side chain) and mass spectrometry to verify molecular weight (210.24 g/mol) and isotopic purity .

Q. Which analytical methods are recommended for quantifying DL-Indole-3-lactic Acid-d5 in biological matrices?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., tryptophan-d5) is optimal. Method validation should include:

  • Matrix effects : Assess ion suppression/enhancement using post-column infusion.
  • Calibration curves : Linear range of 0.1–100 ng/mL with R² > 0.99.
  • Recovery rates : >85% in plasma, as shown in targeted metabolomics studies .

Q. How is DL-Indole-3-lactic Acid-d5 applied in synthesizing bioactive compounds?

It serves as a precursor for:

  • 2-Hydroxy-1-(1H-indol-3-yl)-4-methylpentan-3-one : Synthesized via condensation with methyl vinyl ketone, yielding weak antibacterial activity (MIC = 128 µg/mL against Staphylococcus aureus) .
  • Monatin : A natural sweetener synthesized through enzymatic transamination, leveraging the chiral center of the deuterated compound .

Q. What are the storage and solubility guidelines for maintaining DL-Indole-3-lactic Acid-d5 stability?

  • Storage : -20°C under inert atmosphere (argon) to prevent deuteration loss.
  • Solubility : Slightly soluble in chloroform and methanol; prepare fresh solutions to avoid degradation .

Q. Why is DL-Indole-3-lactic Acid-d5 used as a metabolite standard in flux analysis?

Its deuterium labeling enables tracing of indole derivative pathways (e.g., tryptophan metabolism) via isotope ratio mass spectrometry (IRMS) . This is critical for studying microbial or mammalian metabolic networks without isotopic interference .

Advanced Research Questions

Q. What experimental design considerations are critical for studying DL-Indole-3-lactic Acid-d5 in enzyme inhibition assays?

  • Enzyme selection : Human kynurenine aminotransferase I (hKAT I) is a validated target; IC₅₀ values are measured using UV-Vis spectroscopy (λ = 330 nm for quinolinic acid formation).
  • Controls : Include non-deuterated DL-Indole-3-lactic Acid to assess isotope effects on binding affinity (e.g., Ki shifts from 980 nM to 1.2 µM) .

Q. How can researchers optimize the antibacterial activity of derivatives synthesized from DL-Indole-3-lactic Acid-d5?

  • Structure-activity relationship (SAR) : Modify the hydroxypropanoic acid side chain to enhance lipophilicity (e.g., alkylation increases activity against Escherichia coli).
  • Synergy testing : Combine with β-lactams to reduce MICs by 4-fold, as observed in checkerboard assays .

Q. What strategies resolve spectral overlap when analyzing DL-Indole-3-lactic Acid-d5 in complex mixtures?

  • High-resolution MS : Use Q-TOF instruments (resolving power > 30,000) to distinguish isotopic clusters from matrix interferences.
  • Chromatographic separation : Optimize HILIC columns (pH 3.0, 50°C) to resolve co-eluting indole metabolites .

Q. How to design isotope tracing experiments to map DL-Indole-3-lactic Acid-d5 metabolic fates?

  • Pulse-chase labeling : Administer deuterated compound to cell cultures and track incorporation into downstream metabolites (e.g., indole-3-acetic acid) via MRM transitions (m/z 210 → 146).
  • Kinetic modeling : Use compartmental models to estimate turnover rates in gut microbiota studies .

Q. How to address contradictions in reported biological activities of DL-Indole-3-lactic Acid-d5 derivatives?

  • Batch variability : Confirm deuteration levels (≥98%) via LC-MS to rule out impurities.
  • Assay conditions : Standardize pH (7.4 for bacterial assays) and temperature (37°C) to replicate results across labs. Discrepancies in antibacterial efficacy may arise from strain-specific efflux pump expression .

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